4,5-Dichloropyridine-2,3-diamine
Overview
Description
4,5-Dichloropyridine-2,3-diamine is a chemical compound with the molecular formula C5H5Cl2N3 . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of 4,5-Dichloropyridine-2,3-diamine and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 4,5-Dichloropyridine-2,3-diamine consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms in the ring are substituted with chlorine atoms, and two of the remaining carbon atoms are substituted with amine groups (-NH2) .Physical And Chemical Properties Analysis
4,5-Dichloropyridine-2,3-diamine is a yellow to brown solid . The compound has a molecular weight of 178.02 . It should be stored at 2-8°C .Scientific Research Applications
Synthesis and Characterization of Polymers
4,5-Dichloropyridine-2,3-diamine is used in the synthesis of various polymers. For instance, it is involved in the preparation of novel thermally stable poly(ether ester amide)s and polyimides. These polymers are characterized by their physical and thermal properties, contributing significantly to material science and polymer chemistry. The synthesis process typically involves nucleophilic substitution reactions and polycondensation with different aromatic and aliphatic diacid chlorides (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004), (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005).
Preparation of Heat Resistant Polyimides
The compound is integral in the preparation of heat-resistant, pyridine-based polyimides with preformed ether and ester groups. These polyimides demonstrate excellent thermal stability, which is essential in applications that require materials to withstand high temperatures (Mehdipour‐Ataei, Sarrafi, & Amiri Pirjel, 2004).
Functionalization Strategies
4,5-Dichloropyridine-2,3-diamine is also studied in the context of selective functionalization strategies. Understanding how to selectively functionalize dichloropyridines at various sites is crucial for creating specific chemical structures needed in advanced scientific research and applications (Marzi, Bigi, & Schlosser, 2001).
Novel Aromatic Polyimides
This compound contributes to the synthesis of novel aromatic polyimides with unique structures like 4,5-di(1,3-phenylene)imidazole. These polyimides are characterized by high glass transition temperatures and good solubility, making them suitable for various industrial applications (Akutsu, Inoki, Sawano, Kasashima, Naruchi, & Miura, 1998).
Silyl-Mediated Halogen/Halogen Displacement
The compound is involved in silyl-mediated halogen/halogen displacement reactions in pyridines and other heterocycles. This process is fundamental in organic synthesis, allowing for the preparation of various heterocyclic compounds with potential applications in pharmaceuticals and materials science (Schlosser & Cottet, 2002).
Synthesis of Novel Heterocyclic Compounds
4,5-Dichloropyridine-2,3-diamine is used in synthesizing novel heterocyclic fused pyrimidin-4-one derivatives. These compounds have potential applications in medicinal chemistry and drug discovery, showcasing the versatility of 4,5-Dichloropyridine-2,3-diamine in contributing to the development of new pharmaceutical agents (Pereira, Sarghe, Rouillard, Domon, Chérouvrier, Thiéry, & Royer, 2017).
Safety And Hazards
4,5-Dichloropyridine-2,3-diamine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4,5-dichloropyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-10-5(9)4(8)3(2)7/h1H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJRSTWOQZULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670258 | |
Record name | 4,5-Dichloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropyridine-2,3-diamine | |
CAS RN |
662116-66-7 | |
Record name | 4,5-Dichloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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